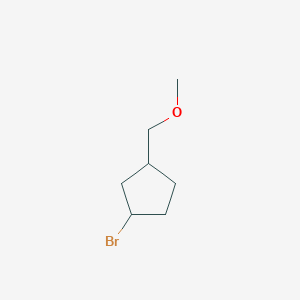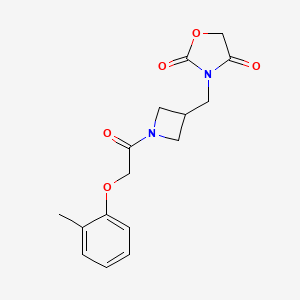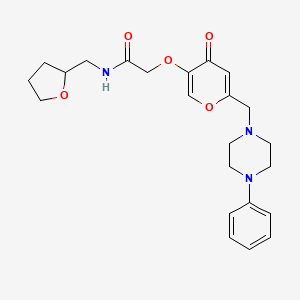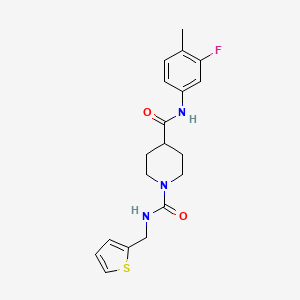
1-Bromo-3-(methoxymethyl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(methoxymethyl)cyclopentane is a useful research compound. Its molecular formula is C7H13BrO and its molecular weight is 193.084. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Formation of Cyclopropanes and Heterocycles
Research demonstrates the use of related bromo and methoxy compounds in forming cyclopropane lactones and heterocyclic compounds. The reaction of 3-bromo-5-methoxyfuran-2(5H)-one with various nucleophiles results in the formation of cyclopropane bis-lactones, offering insights into the potential use of 1-Bromo-3-(methoxymethyl)cyclopentane in similar synthetic processes (Farin˜a et al., 1987).
Synthesis of Enynes
This compound may be relevant in the synthesis of enynes, as illustrated by studies on vinyl bromides undergoing Sonogashira cross-coupling reactions with alkynes. These reactions have been shown to produce 1,3-enynes, a structure possibly attainable with this compound (Feuerstein et al., 2006).
Antibacterial Properties
Compounds structurally similar to this compound, specifically bromophenols from marine algae, have shown antibacterial properties. This suggests potential biomedical applications for similar bromo and methoxy-containing compounds (Xu et al., 2003).
Chemical Synthesis Improvement
The compound has implications in improving chemical synthesis processes. For example, a related compound, 5-bromo-2-methylamino-8-methoxyquinazoline, was synthesized more efficiently by introducing a telescoping process, indicating that similar methods could be applied to this compound for drug discoveries (Nishimura & Saitoh, 2016).
Synthon for Fulvenes and Metallocene Complexes
It can be a useful synthon for creating methylfulvenes and ansa-metallocene complexes, as indicated by the synthesis of related compounds like 2-bromo-3-methoxy-1,3-dimethylcyclopentene (Won et al., 2004).
Cycloaddition Reactions
Research on halomethylenecyclopropanes, similar in structure to this compound, shows their involvement in cycloaddition reactions. These reactions produce various compounds, including dispiro[2.0.2.2]octanes, indicating potential applications in complex molecular synthesis (Bottini & Cabral, 1978).
Steric Protection in Chemical Synthesis
The compound is potentially useful for steric protection in chemical synthesis. A study on a sterically hindered bromobenzene, 2-bromo-1,5-di-t-butyl-3-(methoxymethyl)benzene, demonstrates its conversion into various complex structures, suggesting similar applications for this compound (Yoshifuji et al., 1993).
Covalent Bond Heterolysis
In the field of physical organic chemistry, related compounds have been studied for their role in covalent bond heterolysis, providing insight into the mechanistic aspects of reactions involving this compound (Dvorko et al., 2004).
Cyclopentenone Formation
The compound might be useful in forming cyclopentenones, as shown by the cyclocarbonylation of 1-bromo-1,4-dienes, leading to 2,3-substituted 5-methoxycarbonylmethylcyclopentenones. This indicates a potential route for synthesizing complex organic structures (Llebaria et al., 1993).
Fire Extinguishing Applications
Interestingly, a compound with a similar structure, 1-bromo-1-propane, was evaluated for its fire extinguishing ability. This suggests that this compound might also be explored for similar applications (Zou et al., 2001).
Propriétés
IUPAC Name |
1-bromo-3-(methoxymethyl)cyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-9-5-6-2-3-7(8)4-6/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKAGFBDXZJERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCC(C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1536410-48-6 |
Source


|
| Record name | 1-bromo-3-(methoxymethyl)cyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid hydrochloride](/img/structure/B3006821.png)


![N-(2-furylmethyl)-3-[1-[2-(mesitylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B3006828.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B3006829.png)
![3-Pyrazol-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B3006830.png)
![3-[5-[(3,4-Dichlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone](/img/structure/B3006831.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylbutan-1-one](/img/structure/B3006836.png)
![2-{[Amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3006837.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B3006838.png)


